2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline
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Overview
Description
2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with an azetidine ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the azetidine ring and the imidazole moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated analogs.
Scientific Research Applications
2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the quinoxaline core may interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)-methyl]-4H-carbazol-4-one
- 2-methyl-1H-imidazo[4,5-c]quinoline derivatives
Uniqueness
2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is unique due to its combination of a quinoxaline core with both an azetidine ring and an imidazole moiety. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-methyl-3-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinoxaline |
InChI |
InChI=1S/C17H19N5/c1-12-17(20-16-6-4-3-5-15(16)19-12)22-10-14(11-22)9-21-8-7-18-13(21)2/h3-8,14H,9-11H2,1-2H3 |
InChI Key |
OUVVGHZQLKPRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C=CN=C4C |
Origin of Product |
United States |
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